N-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine
Description
IUPAC Nomenclature and Structural Descriptors
The IUPAC name N-Methyl-4H,5H,6H,7H-thiazolo[5,4-b]pyridin-2-amine derives from hierarchical prioritization of heteroatoms and ring fusion patterns. Breaking this down:
Ring System Identification
- Parent heterocycle : The bicyclic system comprises a thiazole (five-membered ring with nitrogen and sulfur) fused to a pyridine (six-membered aromatic ring with one nitrogen).
- Fusion orientation : The notation [5,4-b] specifies the fusion points. The thiazole’s position 5 bonds to pyridine’s position 4, with the b suffix indicating the pyridine’s β-edge (right-side fusion).
- Hydrogenation states : The 4H,5H,6H,7H prefix denotes partial saturation across positions 4–7 of the pyridine ring, reducing aromaticity in these regions.
Substituent Specification
- The 2-amine group at position 2 of the thiazolo[5,4-b]pyridine system carries an N-methyl substituent, yielding the full name.
Structural Validation Table
| Component | Description | Source Validation |
|---|---|---|
| Bicyclic core | Thiazolo[5,4-b]pyridine | |
| Substituent position | Methylamine at position 2 | |
| Hydrogenation pattern | 4H,5H,6H,7H (tetrahydro-pyridine segment) |
CAS Registry Number and Molecular Formula Validation
CAS Registry Number
While the exact CAS number for this compound is not explicitly listed in the provided sources, analogous structures such as N-methyl-thiazolo[5,4-b]pyridin-2-amine (CAS 62638-68-0) and N-(2-methoxyethyl)-thiazolo[5,4-b]pyridin-2-amine (CAS 2059932-60-2) demonstrate consistent numbering frameworks. This suggests that the CAS registry would assign a unique identifier following similar structural precedents.
Molecular Formula
The molecular formula C₇H₁₀N₄S is calculated as follows:
- Thiazolo[5,4-b]pyridine core : C₆H₄N₂S (derived from pyridine C₅H₅N + thiazole C₃H₃NS, minus shared atoms).
- Hydrogenation additions : Four hydrogens (4H) added to the pyridine ring, yielding C₆H₈N₂S.
- N-methylamine group : Adds CH₃N, resulting in C₇H₁₁N₃S . Discrepancies in hydrogen count may arise from varying saturation states or typographical errors in source data.
Formula Comparison Table
Comparative Analysis of Alternative Naming Conventions in Heterocyclic Chemistry
Hantzsch-Widman Nomenclature
Under this system, the compound would prioritize the sulfur atom (thia-) and nitrogen (aza-) in the bicyclic system. The name might resemble thiaazabicyclo[5.4.0]undeca-2,4,6-triene-2-amine , though this approach struggles with fused-ring specificity compared to IUPAC.
Replacement Nomenclature
Here, the pyridine ring serves as the parent carbocycle. Replacing one carbon with sulfur (thia-) and another with nitrogen (aza-) could yield 1-thia-8-azabicyclo[4.3.0]nona-2,4,6-triene-2-amine . However, this method obscures the thiazole’s distinct identity.
Trivial/Common Names
While no widely accepted trivial name exists for this compound, simpler analogs like thiazolopyridine or methylaminothiazole might appear in informal contexts, though these lack structural precision.
Naming Convention Comparison Table
Properties
Molecular Formula |
C7H11N3S |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
N-methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C7H11N3S/c1-8-7-10-5-3-2-4-9-6(5)11-7/h9H,2-4H2,1H3,(H,8,10) |
InChI Key |
AAYDUHFICZZHEG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(S1)NCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the reaction of 1-Methyl-4-piperidone with cyanamide under specific conditions . The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding thiazolidine derivative.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives .
Scientific Research Applications
N-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various biological effects . The compound’s ability to form hydrogen bonds and interact with different receptors makes it a versatile pharmacophore .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations on the Thiazolopyridine Scaffold
Methyl vs. Methoxy Derivatives
- Synthesized via 5-amino-2-methoxypyridine with an 87% yield, indicating favorable synthetic accessibility .
- N-Methyl Derivative :
- The methyl group on the amine may enhance lipophilicity, favoring membrane permeability in biological systems.
Halogenated Derivatives
- 4-Bromothiazolo[5,4-c]pyridin-2-amine (CAS: 1439815-04-9):
Phenyl and Trifluoromethyl Derivatives
Positional Isomerism and Ring Saturation
- Partially Hydrogenated vs. Fully Aromatic Systems :
- Saturation of the pyridine ring (as in the target compound) reduces planarity, which may decrease intercalation with DNA/RNA but improve metabolic stability.
Enzymatic Inhibition and Structure-Activity Relationships (SAR)
- c-KIT Inhibition :
- Thiazolo[5,4-b]pyridine derivatives with 3-(trifluoromethyl)phenyl groups (e.g., 6h) show moderate c-KIT inhibition (IC50 = 9.87 µM), while methylene or urea substitutions abolish activity .
- The N-methyl group in the target compound may occupy a distinct hydrophobic pocket compared to bulkier substituents, though specific activity data are lacking.
Molecular Properties
Biological Activity
N-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound notable for its complex thiazole and pyridine ring systems. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 182.26 g/mol. The compound's structure features a methyl group attached to the nitrogen atom of the thiazole ring, which influences its chemical properties and biological activities .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Studies suggest that its structural features contribute to its ability to inhibit the growth of various microorganisms.
- Anticancer Properties : Preliminary investigations have indicated that this compound may possess anticancer properties. Its unique fused ring system enhances interactions with biological targets associated with cancer cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Understanding these interactions is crucial for elucidating its therapeutic potential .
The biological activities of this compound are primarily attributed to its interactions with various biological targets:
- Receptor Binding : The compound may bind to specific receptors within cells, influencing signaling pathways that regulate cellular functions.
- Enzyme Interactions : By inhibiting key enzymes involved in metabolic processes or pathogen survival mechanisms, this compound can exert significant biological effects.
- Cellular Uptake : The structural characteristics facilitate cellular uptake and accumulation within target cells, enhancing its efficacy .
Case Studies and Research Findings
A review of recent studies highlights the compound's potential in various therapeutic contexts:
- Study on Antimicrobial Effects : A study demonstrated that derivatives of thiazolo[5,4-b]pyridine exhibited strong antimicrobial activity against resistant strains of bacteria. This compound was among the most potent compounds tested .
- Anticancer Research : In vitro studies revealed that this compound significantly inhibited the proliferation of cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases .
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and key features of compounds related to this compound:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-Methylthiazolo[5,4-b]pyridine | Structure | Lacks additional amine group; studied for similar biological activities. |
| 2-Amino-thiazolo[4,5-b]pyridine | Structure | Exhibits potent antimicrobial activity; different substitution pattern affects activity. |
| Thiazolo[5',4':5,6]pyrano[2,3-d]pyrimidine | Structure | More complex structure; investigated for anticancer properties. |
This compound stands out due to its specific methylation at the nitrogen position and unique fused ring system that enhances its pharmacological profile compared to structurally similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
